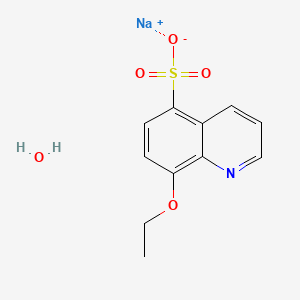

Sodium 8-ethoxyquinoline-5-sulfonate hydrate

Description

Historical Context and Discovery

The development of sodium 8-ethoxyquinoline-5-sulfonate hydrate traces its origins to early 20th-century investigations into quinoline derivatives. While 8-hydroxyquinoline was first synthesized in 1880 through decarboxylation of oxycinchoninic acid, the ethoxy-substituted variant emerged later as part of efforts to modulate solubility and chelation properties. The sulfonation of quinoline derivatives gained prominence in the 1930s, with methods such as radiation-assisted sulfonation (e.g., cobalt-60 irradiation of quinoline in fuming sulfuric acid) paving the way for functionalized analogs.

This compound's specific development likely arose from mid-20th century pharmaceutical research seeking UV-absorbing agents, as evidenced by its subsequent application in ophthalmic formulations. The sodium salt formulation represents a strategic modification to enhance aqueous solubility compared to the parent 8-ethoxyquinoline-5-sulfonic acid.

Nomenclature and Chemical Identity

Systematic Name :

this compound

Key Identifiers :

Structural Features :

- Quinoline backbone with ethoxy (-OCH₂CH₃) at C8

- Sulfonate (-SO₃⁻) group at C5

- Sodium counterion and variable hydration state

The SMILES representation (CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na]) confirms the regiospecific substitution pattern. X-ray crystallography studies of analogous quinoline sulfonates reveal planar aromatic systems with sulfonate groups adopting equatorial orientations relative to the heterocyclic plane.

Structural Classification within Quinoline Derivatives

This compound belongs to three distinct structural subclasses:

Table 1 : Comparative Analysis of Quinoline Derivatives

The sulfonate group confers exceptional hydrophilicity, distinguishing it from lipophilic analogs like ethoxyquin (logP ≈ 3.5 vs. -1.2 for sodium 8-ethoxyquinoline-5-sulfonate). This modification enables applications requiring aqueous phase reactivity, such as:

Significance in Analytical and Research Applications

Photophysical Properties

The compound exhibits unique photoinduced behavior:

- Ground-state pKa : 9.85 ± 0.1

- Excited-state pKa : 0.75 ± 0.3

- Dual fluorescence emission at 410 nm (AQ⁻) and 500 nm (HAQ)

Table 2 : Key Spectral Parameters

| Parameter | Value (H₂O) | Value (D₂O) |

|---|---|---|

| λabs max | 337-341 nm | 339-343 nm |

| ε (L·mol⁻¹·cm⁻¹) | 8,200 ± 300 | 7,900 ± 250 |

| Φfluor | 0.58 ± 0.03 | 0.49 ± 0.04 |

These properties enable its use as:

Properties

IUPAC Name |

sodium;8-ethoxyquinoline-5-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVDXMZRSQZXAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 8-Ethoxyquinoline

The fundamental step in synthesizing Sodium 8-ethoxyquinoline-5-sulfonate hydrate is the sulfonation of 8-ethoxyquinoline. This reaction introduces the sulfonate group selectively at the 5-position of the quinoline ring.

-

- Concentrated sulfuric acid (H₂SO₄)

- Chlorosulfonic acid (ClSO₃H)

-

- Controlled temperature environment to avoid over-sulfonation or side reactions.

- Typically, the reaction is carried out by slowly adding 8-ethoxyquinoline to the sulfonating agent under stirring.

- Heating may be applied to facilitate the reaction, often maintaining temperatures in the range of 50–80°C depending on scale and reagent concentration.

Mechanism:

The electrophilic substitution reaction occurs at the 5-position due to electronic and steric factors, producing the sulfonyl chloride intermediate when chlorosulfonic acid is used. This intermediate is subsequently hydrolyzed to the sulfonic acid form during work-up.

Neutralization and Formation of Sodium Salt

After sulfonation, the reaction mixture is neutralized to convert the sulfonic acid to its sodium salt form:

-

- Sodium hydroxide (NaOH) solution is added carefully to the acidic reaction mixture.

-

- The pH is adjusted to neutral or slightly basic to precipitate or crystallize the sodium salt.

- This step also ensures the formation of the hydrate form by controlled addition of water during or after neutralization.

Isolation and Purification

The final product is isolated and purified to achieve high purity (≥98%), which is critical for its applications:

-

- The sodium salt is crystallized from aqueous or aqueous-alcoholic solutions (e.g., ethanol-water mixtures).

- Slow cooling or seeding techniques are used to obtain well-defined crystalline hydrate.

-

- The hydrate form is preserved by drying under controlled humidity and temperature conditions to avoid loss of water of hydration.

-

- High-performance liquid chromatography (HPLC) and melting point analysis are standard methods to confirm purity.

- Ion-exchange chromatography may be employed to remove ionic impurities.

Industrial Scale Production

In industrial settings, the synthesis follows the same principles but is scaled up with precise control over reaction parameters:

-

- Large-scale sulfonation reactors with temperature and stirring control.

- Continuous or batch processing depending on production requirements.

-

- Reaction time, temperature, and reagent ratios are optimized to maximize yield and minimize by-products.

- Automated pH control during neutralization ensures consistent product quality.

Summary of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Sulfonation | 8-Ethoxyquinoline + H₂SO₄ or ClSO₃H, 50–80°C | Introduce sulfonate group at quinoline 5-position |

| Hydrolysis (if ClSO₃H used) | Water or aqueous medium | Convert sulfonyl chloride intermediate to sulfonic acid hydrate |

| Neutralization | Sodium hydroxide (NaOH) | Form sodium salt of sulfonic acid |

| Crystallization | Ethanol-water or aqueous solution | Isolate pure crystalline hydrate form |

| Drying | Controlled temperature and humidity | Preserve hydrate and remove residual solvents |

Research Findings and Analytical Data

Reaction Efficiency:

Sulfonation yields are typically high (>90%) when reaction conditions are optimized, with minimal side reactions.-

- Nuclear Magnetic Resonance (NMR): Confirms ethoxy and sulfonate groups with characteristic chemical shifts.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Shows sulfonic acid S=O stretching (~1220 cm⁻¹) and C–O–C ether stretches (~1050 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (>98%).

Solubility and Stability:

The hydrate form exhibits good aqueous solubility due to the sulfonate group and hydration, which is critical for its use in analytical and biological applications.

Comparative Notes on Preparation Variants

| Preparation Aspect | Sulfuric Acid Route | Chlorosulfonic Acid Route |

|---|---|---|

| Reaction Intermediate | Direct sulfonation to sulfonic acid | Formation of sulfonyl chloride intermediate |

| Reaction Control | Requires precise temperature control | Requires careful hydrolysis step |

| Purification Complexity | Simpler, fewer steps | Additional hydrolysis and purification needed |

| Industrial Preference | Common due to simplicity | Used when higher selectivity is needed |

Chemical Reactions Analysis

Types of Reactions

Sodium 8-ethoxyquinoline-5-sulfonate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: 8-ethoxyquinoline-5-sulfonic acid.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Analytical Chemistry

Fluorescent Probe for Metal Ion Detection

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is primarily utilized as a fluorescent probe for detecting metal ions. Its ability to form complexes with various metal ions enhances the sensitivity and specificity of analytical methods. For instance, it has been effectively used to detect lead and cadmium ions in water samples, providing a reliable method for environmental monitoring .

Table 1: Sensitivity of this compound in Metal Ion Detection

| Metal Ion | Detection Limit (µM) | Method Used |

|---|---|---|

| Lead | 0.1 | Fluorescence Spectroscopy |

| Cadmium | 0.05 | Fluorescence Spectroscopy |

| Copper | 0.2 | UV-Vis Spectrophotometry |

Pharmaceutical Development

Enhancing Drug Solubility and Bioavailability

In pharmaceutical formulations, this compound is employed to improve the solubility and bioavailability of active pharmaceutical ingredients. It acts as a solubilizing agent, facilitating the absorption of drugs in biological systems .

Case Study: Formulation of Anticancer Drugs

A study demonstrated the effectiveness of this compound in enhancing the solubility of poorly soluble anticancer drugs, leading to improved therapeutic outcomes in preclinical models . The compound's incorporation into drug formulations resulted in a significant increase in plasma concentrations compared to formulations without it.

Environmental Monitoring

Detection of Pollutants

This compound plays a crucial role in environmental monitoring by aiding in the detection of pollutants in water samples. Its high sensitivity allows for the assessment of environmental health by identifying harmful substances at low concentrations .

Table 2: Applications in Environmental Monitoring

| Pollutant | Detection Method | Limit of Detection (µg/L) |

|---|---|---|

| Heavy Metals | Fluorescent Probing | 1 |

| Organic Contaminants | HPLC | 0.5 |

Biological Research

Studying Cellular Processes

This compound is utilized in biological research for studying cellular processes, particularly the role of metal ions in biological systems. It has been shown to affect cellular pathways influenced by metal ion concentrations, thereby providing insights into various physiological and pathological conditions .

Case Study: Role in Neurobiology

Research has indicated that this compound can modulate neuronal responses to metal ions, offering potential therapeutic avenues for neurodegenerative diseases where metal ion dysregulation is implicated .

Material Science

Development of Advanced Materials

In material science, this compound is applied in developing advanced materials such as coatings and sensors. Its unique chemical properties enable the creation of materials with enhanced functionalities, such as increased durability and sensitivity to environmental changes .

Table 3: Material Science Applications

| Application | Material Type | Key Properties |

|---|---|---|

| Coatings | Protective Coatings | Enhanced corrosion resistance |

| Sensors | Chemical Sensors | High sensitivity to pollutants |

Mechanism of Action

The mechanism of action of Sodium 8-ethoxyquinoline-5-sulfonate hydrate involves its ability to chelate metal ions. The quinoline ring system provides a planar structure that can coordinate with metal ions, while the sulfonate group enhances solubility in aqueous solutions. This chelation ability makes it useful in various analytical and biological applications .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Sodium 8-ethoxyquinoline-5-sulfonate hydrate | 7246-07-3 | C₁₁H₁₀NNaO₄S | 275.26 | 8-ethoxy, 5-sulfonate, sodium salt |

| 8-Hydroxyquinoline-5-sulfonic acid hydrate | 283158-18-9 | C₉H₉NO₅S | 243.24 | 8-hydroxy, 5-sulfonic acid, hydrate |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 547-91-1 | C₉H₆INO₄S | 351.12 | 8-hydroxy, 7-iodo, 5-sulfonic acid |

| 8-Ethoxyquinoline-5-sulfonic acid | 15301-40-3 | C₁₁H₁₁NO₄S | 253.27 (anhydrous) | 8-ethoxy, 5-sulfonic acid |

Structural Insights :

Physical and Chemical Properties

Key Observations :

- The sodium salt form of 8-ethoxyquinoline-5-sulfonate ensures better stability and handling compared to the free acid or iodinated derivatives .

- The 7-iodo derivative’s poor water solubility limits its utility in aqueous systems but may enhance selectivity in hydrophobic environments .

Biological Activity

Sodium 8-ethoxyquinoline-5-sulfonate hydrate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential applications in pharmaceutical development.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their roles in medicinal chemistry due to their potential as lead compounds in drug development. The 8-hydroxyquinoline (8-HQ) nucleus is particularly notable for its ability to form various derivatives that exhibit significant pharmacological properties, including antimicrobial, anticancer, and antiviral effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of 8-HQ can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain derivatives exhibit MIC values as low as mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus. These values suggest potent antibacterial activity .

- Inhibition Zones : In vitro assays have reported inhibition zones ranging from 22 mm to 25 mm against Pseudomonas aeruginosa and Klebsiella pneumoniae, respectively .

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Escherichia coli | 23 | |

| Pseudomonas aeruginosa | 22 | |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives can induce apoptosis in cancer cell lines:

- Cell Lines Tested : Studies have evaluated the compound's effects on various human cancer cell lines, including liver (Huh7) and lung (Eca109) cancer cells.

- Cytotoxicity : The compound exhibited IC50 values of approximately 16.54 μmol/L towards Eca109 and 5.27 μmol/L towards Huh7 cells, indicating significant cytotoxic effects against these cancer types .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential antiviral activity:

- Mechanism of Action : The compound appears to inhibit viral replication through mechanisms that may involve interference with viral entry or replication processes.

- Research Findings : Some derivatives have demonstrated higher inhibition rates against viruses like H5N1, with low cytotoxicity observed in cell cultures .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Study on Antimicrobial Activity : A study published in MDPI highlighted that various synthetic strategies led to compounds with enhanced antibacterial activity compared to traditional antibiotics .

- Anticancer Studies : Research conducted on different quinoline derivatives indicated that structural modifications could significantly enhance their anticancer efficacy while reducing toxicity .

- Antiviral Potential : Investigations into the antiviral properties of these compounds have suggested a promising avenue for developing treatments for viral infections, particularly in the context of emerging viral threats like COVID-19 .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 8-ethoxyquinoline-5-sulfonate hydrate, and how can purity be validated?

- Synthesis : The compound is typically synthesized via sulfonation of 8-ethoxyquinoline using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Hydration occurs during crystallization. Key parameters include temperature control (40–60°C for sulfonation) and pH adjustment (neutral to slightly alkaline) .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and Fourier-transform infrared spectroscopy (FTIR; sulfonate S=O stretch at ~1050–1200 cm). Elemental analysis should align with theoretical values (C: 48.01%, H: 3.66%, N: 5.09%) .

Q. How does solubility vary for this compound in different solvents, and what experimental conditions optimize dissolution?

- Solubility Profile : The compound is highly soluble in water (>100 mg/mL at 25°C) due to its ionic sulfonate group. Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and negligible solubility in non-polar solvents (e.g., hexane).

- Optimization : For aqueous solutions, use deionized water with mild heating (≤50°C). For organic solvents, pre-dry the compound to avoid hydrate interference. Conduct turbidimetric titration to determine saturation points .

Q. What stability considerations are critical for storing this compound, and how can degradation be monitored?

- Storage : Store in airtight containers under desiccation (relative humidity <30%) at 4°C. Protect from light to prevent photodegradation of the quinoline moiety.

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months). Track changes via HPLC purity assays and mass loss on drying (LOD). Degradation products may include 8-ethoxyquinoline and sulfonic acid derivatives .

Advanced Research Questions

Q. How does this compound influence hydrate formation kinetics in gas storage applications?

- Kinetic Role : Analogous to sodium dodecyl sulfate (SDS), this compound may act as a kinetic hydrate promoter (KHP) by reducing interfacial tension at gas-water interfaces. Design experiments using a high-pressure reactor with methane/ethane gas. Monitor hydrate nucleation time and growth rate via pressure-temperature decay analysis.

- Data Interpretation : Compare induction times and water-to-hydrate conversion rates with/without the compound. Use the Chen-Guo model to correlate promoter concentration with hydrate formation efficiency .

Q. What thermodynamic effects does this compound exhibit in hydrate phase equilibria?

- Thermodynamic Impact : Unlike thermodynamic promoters (e.g., tetrahydrofuran), sulfonate salts typically exert minimal shifts in equilibrium pressure-temperature conditions. Conduct phase equilibria experiments in a sapphire cell with controlled cooling rates (0.1–1°C/min). Measure dissociation pressures using the isochoric method.

- Modeling : Apply the van der Waals-Platteeuw model to quantify activity coefficients in the aqueous phase. Validate predictions against experimental data .

Q. What are the potential environmental risks of this compound, and how can biodegradability be assessed?

- Ecotoxicology : The compound’s quinoline backbone poses risks to aquatic organisms. Perform Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays.

- Biodegradability : Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD). For advanced degradation analysis, employ LC-MS to identify breakdown intermediates (e.g., hydroxylated quinoline derivatives) .

Q. How does this compound interact with biomolecules, such as plasma proteins or enzymes?

- Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (K) and stoichiometry. Monitor conformational changes via circular dichroism (CD) spectroscopy.

- Enzyme Inhibition : Test protease inhibition using a colorimetric assay (e.g., casein hydrolysis). Compare IC values with EDTA or other chelators, as sulfonates may act as metal-chelating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.